4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine moiety. Its chemical formula is and it has a CAS number of 4188-12-9. This compound is notable for its potential applications in pharmaceuticals due to its biological activity and structural properties, making it a subject of interest in medicinal chemistry and drug development .
The reactivity of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid can be attributed to the presence of both carboxylic acid and heterocyclic nitrogen functionalities. Key reactions include:
4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid exhibits various biological activities, including:
The synthesis of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves several steps:
This compound has several potential applications, particularly in the pharmaceutical industry:
Interaction studies have indicated that 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid may interact with various biological targets, including:
These interactions are crucial for understanding the mechanism of action and optimizing the pharmacological properties of this compound .
Several compounds share structural similarities with 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | 1104281-75-5 | Similar pyrazole structure, differing methyl position |
| 4-Chloro-1H-pyrazole-3-carboxylic acid | 84547-87-5 | Chlorine substitution affects biological activity |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | 16034-46-1 | Simplified structure with distinct biological profile |
The uniqueness of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid lies in its specific arrangement of functional groups and heterocycles, which confer distinct biological activities not observed in other similar compounds. Its ability to act on multiple biological targets makes it a promising candidate for further research and development in therapeutic applications .
Cyclization reactions remain the cornerstone of pyrazole-pyrimidine hybrid synthesis. A prominent approach involves the condensation of β-diketones with hydrazine derivatives to form the pyrazole core, followed by pyrimidine ring annulation. For instance, 4-benzoyl-5-phenyl-2,3-furandione reacts with (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone to yield pyrazole-3-carboxylic acid derivatives via a tandem acylation-cyclization sequence. This method leverages the electrophilic nature of the furandione intermediate to facilitate nucleophilic attack by hydrazones, forming the pyrazole ring with simultaneous introduction of the carboxylic acid moiety.
Microwave-assisted cyclocondensation has emerged as a high-efficiency alternative. In one protocol, N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide undergoes microwave irradiative cyclization with substituted hydrazines to produce pyrimidine-linked pyrazoles. The localized heating accelerates the reaction kinetics, reducing reaction times from hours to minutes while maintaining yields above 65%. Key to this method is the stabilization of the enolic form of the β-ketoamide, which directs regioselective pyrazole formation.
Recent work demonstrates the utility of K₂S₂O₈-mediated oxidative cyclization for constructing the pyrazolo[1,5-a]pyrimidine framework. Enaminones react with amino pyrazoles in aqueous medium, where sulfate radicals generated from K₂S₂O₈ promote tandem Michael addition and cyclization. This method achieves 70-85% yields while tolerating electron-withdrawing and donating groups on both reactants. The aqueous reaction environment enhances solubility of polar intermediates, avoiding the need for organic solvents.
While direct transition metal-catalyzed synthesis of the pyrazole-pyrimidine core is less common in the literature, palladium-mediated cross-coupling plays a critical role in late-stage functionalization. For example, 3-iodopyrazolo[1,5-a]pyrimidines undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents at the 3-position. This strategy enables the installation of functional groups incompatible with earlier cyclization steps, such as sterically hindered aryl rings or polar side chains.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to append triazole moieties to the pyrimidine ring. In a representative case, 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carbonyl azide reacts with terminal alkynes under Cu(I) catalysis, yielding triazole-conjugated derivatives with >90% regioselectivity. The reaction proceeds via a stepwise mechanism: initial formation of a copper-acetylide intermediate followed by azide coordination and cyclization.
Mechanochemical synthesis addresses the environmental and scalability challenges of traditional solution-phase methods. A breakthrough protocol utilizes ball milling with InCl₃ to directly amidate pyrazole-3-carboxylic acids. In this process, the carboxylic acid and amine reactants are co-milled with catalytic InCl₃, which activates the carbonyl group through Lewis acid coordination. The mechanical energy supplied by ball milling overcomes activation barriers, enabling reactions to proceed in 90 minutes with 85-95% yields—comparable to heated solution-phase methods.
Key advantages of mechanochemical functionalization:
The method has been successfully applied to synthesize 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxamide derivatives by reacting the carboxylic acid with primary amines under milling conditions. X-ray diffraction studies confirm that the mechanochemical product exhibits identical crystallinity to solution-phase analogs, disproving earlier concerns about amorphous byproduct formation.
The electronic structure analysis of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid through Density Functional Theory calculations provides fundamental insights into its molecular properties and reactivity patterns. The compound's unique heterocyclic framework, incorporating both pyrazole and pyrimidine moieties, exhibits distinctive electronic characteristics that govern its chemical behavior and potential biological activity [1] [2] [3].
Electronic orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the electron-withdrawing nature of the carboxylic acid group and the electron distribution across the fused heterocyclic system [1] [2]. The pyrazole ring demonstrates characteristic electron density patterns, with carbon-4 showing electron-rich properties while carbons-3 and carbons-5 exhibit electron-deficient characteristics, consistent with established pyrazole electronic behavior [4] [2]. The pyrimidine substituent at nitrogen-1 further modulates the electronic distribution through its own electron-deficient nature, creating a complex interplay of electronic effects throughout the molecular framework [4] [5].
Quantum chemical calculations using the B3LYP functional with various basis sets including 6-31G(d,p) and 6-311++G(d,p) demonstrate that the molecular geometry adopts a non-planar conformation with significant dihedral angles between the pyrazole and pyrimidine rings [6] [3]. The optimized bond lengths within the pyrazole core range from 1.31 to 1.42 Å, indicating substantial aromatic character with localized double bond characteristics [3] [4]. The carbon-nitrogen bonds in the pyrimidine ring exhibit bond lengths consistent with partial double bond character, reflecting the delocalized electron system typical of nitrogen-containing aromatic heterocycles [4] [5].
Vibrational frequency analysis through Density Functional Theory calculations provides detailed characterization of the molecular dynamics and functional group interactions [7] [8]. The carboxylic acid group exhibits characteristic stretching frequencies, with the carbonyl stretch appearing at calculated values around 1715 cm⁻¹, consistent with carboxylic acid functionality in heterocyclic systems [3] [9]. The pyrazole ring vibrations show distinct patterns, with carbon-carbon and carbon-nitrogen stretching modes appearing in the 1500-1600 cm⁻¹ region, while the pyrimidine ring contributes additional vibrational modes in similar frequency ranges [7] [8].
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 to -5.8 eV | B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -2.1 to -1.8 eV | B3LYP/6-31G(d,p) |
| Energy Gap | 3.8 to 4.2 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 3.5 to 4.2 Debye | B3LYP/6-311++G(d,p) |
The electronic transition properties calculated through Time-Dependent Density Functional Theory reveal absorption characteristics in the ultraviolet region, with significant electronic transitions occurring between 250-350 nm [10] [11] [12]. These transitions primarily involve π→π* excitations within the conjugated heterocyclic system, with contributions from both the pyrazole and pyrimidine rings [11] [12]. The oscillator strengths of these transitions indicate moderate to strong absorption intensities, suggesting potential applications in photochemical processes [10] [13].
Natural Bond Orbital analysis demonstrates significant charge transfer interactions between the pyrazole and pyrimidine rings, with the carboxylic acid group serving as an electron-withdrawing anchor that influences the overall electronic distribution [1] [8]. The lone pair electrons on the pyrimidine nitrogen atoms exhibit varying degrees of delocalization, contributing to the overall stability of the molecular system [2] [4]. Hyperconjugative interactions between the methyl substituent and the pyrazole ring provide additional stabilization, as evidenced by second-order perturbation theory energy analysis [8] [1].
Molecular docking investigations of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid reveal significant binding interactions with various biological target proteins, particularly those involved in enzymatic processes and cellular signaling pathways [14] [15] [16]. The compound's structural features, including the carboxylic acid functional group and the dual heterocyclic system, provide multiple sites for hydrogen bonding and hydrophobic interactions with protein active sites [15] [16] [17].
Docking studies with fatty acid binding proteins demonstrate that the carboxylic acid moiety serves as a critical anchoring point, forming hydrogen bonds with key amino acid residues in the protein binding pocket [15]. The pyrazole-pyrimidine scaffold occupies hydrophobic regions within the binding site, with the methyl substituent contributing to favorable van der Waals interactions [15] . Binding affinity calculations indicate interaction energies ranging from -8.5 to -11.0 kcal/mol, suggesting moderate to strong binding interactions depending on the specific protein target [19] [17].
Carbonic anhydrase enzymes represent another significant class of targets for this compound, with molecular docking revealing specific interaction patterns that contribute to inhibitory activity [14] [20]. The carboxylic acid group coordinates with the zinc ion present in the active site, while the heterocyclic rings form π-π stacking interactions with aromatic amino acid residues such as phenylalanine and histidine [14] [20]. The binding poses demonstrate optimal geometric complementarity with the enzyme active site, resulting in calculated binding energies of -9.2 to -10.8 kcal/mol [20].
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Fatty Acid Binding Protein | -8.5 to -10.2 | Hydrogen bonds, hydrophobic contacts | [15] |
| Carbonic Anhydrase I | -9.2 to -10.8 | Metal coordination, π-π stacking | [14] [20] |
| Antiviral Proteins | -8.4 to -9.0 | Hydrogen bonds with ARG:178, GLY:208 | [19] |
| Adenosine Receptors | -7.8 to -11.2 | Multiple hydrogen bonds, aromatic interactions | [21] [22] |
The compound exhibits notable interactions with adenosine receptor subtypes, particularly the A3 adenosine receptor, where docking studies reveal nanomolar binding affinities [21] [22]. The pyrimidine ring forms specific hydrogen bonding patterns with conserved amino acid residues, while the pyrazole moiety contributes to selectivity through unique spatial arrangements within the binding pocket [21] [22]. These interactions result in binding energies of -7.8 to -11.2 kcal/mol, with the most favorable conformations showing multiple hydrogen bonds and aromatic stacking interactions [22].
Antiviral protein targets, including Pokeweed Antiviral Protein, demonstrate binding interactions with calculated energies of -8.4 to -9.0 kcal/mol [19]. The binding mode involves hydrogen bond formation between the compound and specific amino acid residues ARG:178 and GLY:208, with the dual heterocyclic system providing optimal geometric fit within the protein binding site [19]. The carboxylic acid group enhances binding specificity through additional electrostatic interactions with positively charged residues in the active site [19].
Structure-activity relationship analysis from docking studies indicates that the carboxylic acid functionality is essential for binding affinity across multiple protein targets [15] [16] [17]. The pyrimidine ring provides selectivity and orientation specificity, while the methyl substitution on the pyrazole ring contributes to binding stability through hydrophobic interactions [17]. The overall molecular geometry, with its non-planar conformation, allows for optimal complementarity with diverse protein binding sites [14] [20].
Molecular dynamics simulations provide comprehensive insights into the temporal stability and dynamic behavior of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid complexes with target proteins [20] [23] [24]. These simulations, typically conducted over 50-100 nanosecond timescales, reveal crucial information about binding site flexibility, ligand orientation stability, and the persistence of key intermolecular interactions [20] [23] [24].
Root Mean Square Deviation analysis demonstrates that protein-ligand complexes maintain structural stability throughout extended simulation periods [20] [24]. For carbonic anhydrase complexes, Root Mean Square Deviation values stabilize around 0.20-0.46 nm after initial equilibration phases, indicating robust binding interactions that persist over time [20]. The ligand itself exhibits lower Root Mean Square Deviation values, typically ranging from 0.05-0.15 nm, suggesting minimal conformational changes once optimal binding is achieved [20] [24].
Hydrogen bond persistence analysis reveals that critical interactions between the carboxylic acid group and protein residues maintain occupancy rates of 70-95% throughout the simulation trajectories [20] [17]. The dual heterocyclic system demonstrates dynamic flexibility while preserving essential contacts with aromatic amino acid residues through π-π stacking interactions [20] [23]. These interactions show fluctuating geometries but maintain favorable energetic contributions to overall binding stability [17] [23].
| Simulation Parameter | Carbonic Anhydrase | Fatty Acid Binding Protein | Adenosine Receptor |
|---|---|---|---|
| Simulation Length | 50 ns | 100 ns | 75 ns |
| Protein RMSD (nm) | 0.20-0.46 | 0.31-0.52 | 0.27-0.41 |
| Ligand RMSD (nm) | 0.05-0.15 | 0.08-0.21 | 0.12-0.28 |
| Hydrogen Bond Persistence | 85-95% | 70-88% | 75-92% |
Binding energy fluctuations calculated throughout the molecular dynamics trajectories show that interaction energies remain within favorable ranges, with standard deviations typically less than 2.0 kcal/mol from mean values [20] [23]. The most stable complexes demonstrate consistent binding energies with minimal drift over time, indicating thermodynamically favorable interactions that resist dissociation [23] [24]. Electrostatic and van der Waals contributions maintain relatively constant proportions throughout the simulations, suggesting balanced interaction profiles [20] [23].
Solvent accessibility analysis reveals that the compound maintains optimal burial within protein binding sites while preserving essential contacts with the surrounding environment [20] [24]. The carboxylic acid group shows periodic exposure to bulk solvent, facilitating potential protonation state changes that may influence binding affinity [23] [24]. The hydrophobic regions of the heterocyclic system remain consistently buried within protein cores, contributing to binding entropy through desolvation effects [17] [24].
Water molecule dynamics within the binding sites demonstrate specific hydration patterns that either stabilize or destabilize ligand binding [20] [23]. Conserved water molecules form bridge interactions between the compound and protein residues, particularly involving the carboxylic acid group and polar amino acid side chains [20] [24]. The displacement of unfavorable water molecules upon ligand binding contributes positively to the overall binding thermodynamics [23] [24].
4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid demonstrates significant enzymatic inhibition activity across multiple therapeutic targets, with kinetic parameters indicating competitive inhibition mechanisms. The compound exhibits potent inhibitory activity against c-Jun N-terminal kinase 3 (JNK3) with IC50 values ranging from 0.227 to 0.635 μM [1]. Kinetic analysis reveals that this inhibition follows a competitive pattern, characterized by unchanged maximum velocity (Vmax) values while Michaelis-Menten constants (Km) remain unaffected in the presence of the inhibitor [1].
The compound's selectivity profile against JNK3 demonstrates exceptional specificity, with inhibitory activity showing greater than 90% inhibition at 10 μM concentration while maintaining less than 20% inhibition against most other kinases in a panel of 38 different enzymes [1]. This high selectivity is particularly noteworthy given the structural similarity among kinase active sites, suggesting that the specific pyrazole-pyrimidine scaffold provides optimal binding geometry for JNK3 recognition [1].
Steady-state kinetic measurements reveal that the compound functions as a mixed-type inhibitor of xanthine oxidoreductase, with inhibition constants (Ki) values of 0.6 nM and Ki' values of 3.2 nM [2]. The inhibition mechanism involves binding to both the free enzyme and the enzyme-substrate complex, indicating multiple binding modes within the active site [2].
Table 1: Enzymatic Inhibition Kinetics Parameters
| Enzyme Target | IC50 Value | Inhibition Type | Ki Value | Km Effect | Vmax Effect |
|---|---|---|---|---|---|
| JNK3 | 0.227 μM | Competitive | Not reported | Unchanged | Unchanged |
| Xanthine oxidoreductase | 5.7 nM | Mixed-type | 0.6 nM | Increases | Decreases |
| α-glucosidase | 13.66 μM | Competitive | 34.75 μM | Increases | Unchanged |
| Carbonic anhydrase | 1.3-8.0 nM | Non-competitive | 3.9-15.4 μM | Unchanged | Decreases |
The compound exhibits remarkable potency against α-glucosidase with an IC50 value of 13.66 ± 0.009 μM, representing a 53-fold increase in activity compared to the standard inhibitor acarbose [3]. Lineweaver-Burk plot analysis confirms competitive inhibition, with the inhibition constant (Ki) determined as 34.75 μM through secondary plotting analysis [3]. The competitive nature suggests that the compound binds to the same site as the natural substrate, effectively blocking enzyme-substrate interaction [3].
Comprehensive cytotoxicity screening reveals that 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid and related derivatives demonstrate significant antiproliferative activity across multiple cancer cell lines. The compound shows particular efficacy against breast cancer cell lines, with IC50 values ranging from 2.52 to 17.31 μM in MCF-7 cells [4]. Mechanistic studies indicate that cytotoxicity is mediated through apoptosis induction and cell cycle arrest at the G2/M phase [4].
The compound's selectivity for cancer cells over normal cells is demonstrated by selectivity indices ranging from 2.98 to 9.02-fold, indicating preferential toxicity toward malignant cells [5]. In HepG2 hepatocellular carcinoma cells, the compound exhibits an IC50 of 4.43 μM while showing significantly reduced toxicity against normal THLE2 cells with an IC50 of 27.31 μM [4]. This differential cytotoxicity profile suggests that the compound may exploit metabolic or signaling differences between cancer and normal cells [4].
Flow cytometric analysis reveals that treatment with 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid induces cell cycle arrest in the S phase at concentrations of 14.97 μM after 24 hours of treatment [6]. The compound provokes apoptosis accompanied by elevated levels of reactive oxygen species (ROS) and increased caspase-3 activity in MDA-MB-468 triple-negative breast cancer cells [6]. This mechanism involves the upregulation of pro-apoptotic proteins including BAX and p53, while simultaneously downregulating the anti-apoptotic protein Bcl-2 [7].
Table 2: Cytotoxicity Profile in Cancer Cell Line Panels
| Cell Line | Cancer Type | IC50 Range (μM) | Mechanism | Selectivity Index |
|---|---|---|---|---|
| MCF-7 | Breast cancer | 2.52-17.31 | Apoptosis, G2/M arrest | 2.98-9.02 fold |
| HepG2 | Hepatocellular carcinoma | 4.43 | Apoptosis, oxidative stress | 6.16 fold |
| MDA-MB-231 | Triple-negative breast cancer | 6.45-58.58 | ROS-mediated apoptosis | 1.33-1.57 fold |
| A549 | Lung adenocarcinoma | 22.17 | Cell cycle arrest | Variable |
| HCT-116 | Colorectal carcinoma | 8.21-19.56 | Apoptosis, S/G2M arrest | 16.44 fold |
The compound demonstrates dose-dependent cytotoxicity, with morphological changes observed at concentrations as low as 1.0 μM and significant caspase-3 activation occurring at 10.0 μM [8]. Time-course studies reveal that maximal cytotoxic effects are achieved within 24-48 hours of treatment, with sustained activity observed up to 72 hours post-treatment [6].
4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid exhibits significant modulatory activity on multiple neurotransmitter receptor systems, demonstrating interactions with gamma-aminobutyric acid (GABA), dopamine, and serotonin signaling pathways. The compound and its structural analogues show high binding affinity for GABA-A receptors, with inhibition constants (Ki) ranging from 0.2 to 34 nM [9]. Electrophysiological studies using two-electrode voltage-clamp techniques on recombinant α1β2γ2L GABA-A receptors reveal that these compounds function as allosteric modulators [9].
The compound's interaction with dopamine receptors demonstrates exceptional selectivity for the D4 subtype, with binding affinities in the nanomolar range and excellent selectivity over other dopamine receptor subtypes [10]. Structure-activity relationship analysis indicates that the pyrazole-pyrimidine scaffold provides optimal binding geometry for dopamine D4 receptor recognition while maintaining selectivity over calcium, sodium, and potassium ion channels [10]. This selectivity profile suggests potential therapeutic applications in neuropsychiatric disorders where D4 receptor modulation is beneficial [10].
Serotonin transporter (SERT) binding studies reveal that pyrazole carboxylic acid derivatives exhibit selective serotonin reuptake inhibitor (SSRI) activity [11]. Molecular docking studies using the human serotonin transporter protein (PDB ID: 5I73) demonstrate favorable binding interactions with key residues in the active site [11]. The compound's predicted pharmacokinetic properties indicate suitable drug-like characteristics, with appropriate absorption, distribution, metabolism, and excretion profiles [11].
Table 3: Neurotransmitter Receptor Modulation Profile
| Receptor System | Binding Affinity | Mechanism | Functional Effect |
|---|---|---|---|
| GABA-A (α1β2γ2L) | Ki = 0.2-34 nM | Allosteric modulation | Anxiolytic-like activity |
| Dopamine D4 | Nanomolar range | Competitive antagonism | Antipsychotic potential |
| Serotonin transporter | SSRI activity | Reuptake inhibition | Antidepressant effects |
| Multiple neurotransmitter | Variable | Multiple mechanisms | Neuroprotective effects |
The compound's effect on GABA-A receptor function demonstrates both positive and negative modulatory activities depending on structural modifications. Compounds bearing 2-methoxybenzoyl substitutions act as partial agonists, enhancing chloride current at concentrations ≥0.01 μM, while other derivatives function as inverse partial agonists, reducing current variation [9]. This differential modulation suggests that subtle structural changes can fine-tune receptor activity, potentially allowing for the development of compounds with specific therapeutic profiles [9].
Neurochemical studies reveal that treatment with related pyrazole-pyrimidine derivatives results in notable elevation of GABA, norepinephrine, dopamine, and serotonin levels in brain tissue [12]. GABA levels range from 2.62 to 3.86 μg/g tissue, norepinephrine levels from 0.53 to 0.85 μg/g tissue, dopamine levels from 1.80 to 2.63 μg/g tissue, and serotonin levels from 0.50 to 0.73 μg/g tissue [12]. Simultaneously, these compounds effectively reduce glutamate levels, ranging between 3.67 to 5.70 μg/g tissue, suggesting a balanced modulation of excitatory and inhibitory neurotransmitter systems [12].